SCR7 (5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one) is a small molecule that has gained significant attention in scientific research for its ability to inhibit non-homologous end joining (NHEJ), a major DNA double-strand break (DSB) repair pathway. [, , , , , ] This inhibitory effect makes SCR7 a valuable tool in various research areas, including cancer biology, gene editing, and DNA repair mechanisms. [, , , , , ]
SCR7 can undergo autocyclization to form a more stable cyclized form. [] Additionally, it can be oxidized to generate SCR7-pyrazine (2-mercapto-6,7-diphenylpteridin-4-ol). [, ] Both the cyclized SCR7 and SCR7-pyrazine retain inhibitory activity against NHEJ, although their potency and specificity may differ. []
SCR7 primarily exerts its effect by inhibiting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ. [, , , , ] By blocking Ligase IV activity, SCR7 prevents the rejoining of broken DNA strands, leading to the accumulation of DSBs within cells. [, ] This disruption of DNA repair processes can ultimately lead to cell death, particularly in cancer cells that heavily rely on NHEJ for survival. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6